molecular formula C8H12F3NO B574648 PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- CAS No. 159651-11-3

PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)-

Cat. No.: B574648
CAS No.: 159651-11-3
M. Wt: 195.185
InChI Key: RFFFANRDPGCDDD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in the aromatic ring structure.

    1-Trifluoroacetyl piperidine: Similar piperidine structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of the piperidine ring.

Uniqueness

PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

CAS No.

159651-11-3

Molecular Formula

C8H12F3NO

Molecular Weight

195.185

IUPAC Name

2,2,2-trifluoro-1-[(3S)-3-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C8H12F3NO/c1-6-3-2-4-12(5-6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

RFFFANRDPGCDDD-LURJTMIESA-N

SMILES

CC1CCCN(C1)C(=O)C(F)(F)F

Synonyms

Piperidine, 3-methyl-1-(trifluoroacetyl)-, (S)- (9CI)

Origin of Product

United States

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